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molecular formula C12H17N3O4 B6604360 2,4-Dinitro-N,N-dipropylaniline CAS No. 54718-72-8

2,4-Dinitro-N,N-dipropylaniline

Cat. No. B6604360
M. Wt: 267.28 g/mol
InChI Key: OFXCRXLTJJLOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919404B2

Procedure details

To an ice cooled solution of 2,4-dinitrofluorobenzene (9.3 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol) in 40 ml NMP was added dropwise dipropylamine (6.07 g, 60 mmol) in 10 ml NMP. After stirring for 1 hr, the reaction mixture was poured into a separatory funnel containing 100 ml water and extracted 3×100 mls with ether. The combined organics were washed with 3×100 ml water, 100 ml brine, dried with anhydrous MgSO4 and concentrated, giving 13.1 g crude product. This material was pure enough to carry on to the next step.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:20]([NH:23][CH2:24][CH2:25][CH3:26])[CH2:21][CH3:22].O>CN1C(=O)CCC1>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:23]([CH2:24][CH2:25][CH3:26])[CH2:20][CH2:21][CH3:22])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.07 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted 3×100 mls with ether
WASH
Type
WASH
Details
The combined organics were washed with 3×100 ml water, 100 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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